SAR-Defined Potency Gap: Unsubstituted vs. 4-Methyl Derivative in Tubulin Polymerization Assays
Within the benzylaniline hydrochloride class, a clear SAR trend demonstrates that reducing the size of the 4-substituent on the aniline ring increases antitubulin potency. The 4-methyl analog (4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride) exhibits an IC50 of 3.5 µM for tubulin polymerization inhibition [1]. As the unsubstituted parent compound, N-(3,4,5-Trimethoxybenzyl)aniline lacks this methyl group, positioning it at the favorable end of this SAR continuum. This structural difference directly impacts its utility in potency-oriented medicinal chemistry campaigns.
| Evidence Dimension | Tubulin Polymerization Inhibition (Class-level SAR) |
|---|---|
| Target Compound Data | Unsubstituted at aniline 4-position |
| Comparator Or Baseline | 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride (IC50 = 3.5 µM) |
| Quantified Difference | Qualitative SAR trend: Smaller substituent → higher potency; unsubstituted represents the minimal steric bulk |
| Conditions | In vitro tubulin polymerization assay |
Why This Matters
This SAR trend guides procurement by validating the unsubstituted core as the scaffold with highest potential for potency optimization, making it the preferred starting material for lead generation.
- [1] Cushman M, He HM, Lin CM, Hamel E. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. J Med Chem. 1993 Sep 17;36(19):2817-21. View Source
